molecular formula C7H12F3N B2928981 (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine CAS No. 2093426-51-6

(2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine

Cat. No. B2928981
CAS RN: 2093426-51-6
M. Wt: 167.175
InChI Key: WAZJVLNXDYCATL-RITPCOANSA-N
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Description

Synthesis Analysis

The synthesis of trifluoromethylated piperidines involves key steps such as an intramolecular Mannich reaction of a homochiral alpha-Tfm-beta-amino ketal . The synthetic strategy involves a high stereoselectivity in four steps from a fluoral hemiacetal .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

Piperidine and piperazine derivatives are pivotal in medicinal chemistry, forming the backbone of numerous pharmaceuticals due to their versatility and biological activity. Research on these compounds, including the synthesis of spiropiperidines, highlights the ongoing exploration of piperidine's chemical space for drug discovery (Griggs, Tape, & Clarke, 2018). Similarly, (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine could serve as a valuable scaffold in the design of new therapeutic agents, potentially leveraging its structural and electronic properties for novel drug development.

Environmental Persistence and Degradation

The environmental impact and degradation pathways of fluorinated compounds, such as polyfluoroalkyl chemicals, have been extensively studied. These investigations shed light on the persistence, bioaccumulation, and potential ecological risks associated with fluorinated organics, including their degradation products (Liu & Avendaño, 2013). Given the trifluoromethyl group in (2S,4R)-4-Methyl-2-(trifluoromethyl)piperidine, similar environmental studies could be crucial for understanding its behavior and impact in natural settings.

properties

IUPAC Name

(2S,4R)-4-methyl-2-(trifluoromethyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3N/c1-5-2-3-11-6(4-5)7(8,9)10/h5-6,11H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAZJVLNXDYCATL-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN[C@@H](C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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